O-Desethyl-O-propyl Methisosildenafil-d4

Analytical Chemistry Mass Spectrometry Internal Standard

LC-MS/MS quantification of O-Desethyl-O-propyl methisosildenafil in plasma or complex herbal matrices suffers from matrix effects and ionization variability, leading to >20% quantification error with non-isotopic internal standards. This deuterated analog provides an exact physicochemical match to the target analyte, ensuring reliable correction. • Reduces matrix effect variability to <12% in validated methods. • Enables LLOQ down to 1 ng/mL for complete PK profiling. • Certified reference material suitable for FDA/EMA-compliant bioanalytical method validation.

Molecular Formula C24H34N6O4S
Molecular Weight 506.7 g/mol
Cat. No. B12416643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Desethyl-O-propyl Methisosildenafil-d4
Molecular FormulaC24H34N6O4S
Molecular Weight506.7 g/mol
Structural Identifiers
SMILESCCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCCC)C
InChIInChI=1S/C24H34N6O4S/c1-6-8-19-21-22(29(5)28-19)24(31)27-23(26-21)18-12-17(9-10-20(18)34-11-7-2)35(32,33)30-13-15(3)25-16(4)14-30/h9-10,12,15-16,25H,6-8,11,13-14H2,1-5H3,(H,26,27,31)/t15-,16+/i13D2,14D2
InChIKeyPRMZQGGEMZGWDP-KUTXQDTFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Desethyl-O-propyl Methisosildenafil-d4 Internal Standard


O-Desethyl-O-propyl Methisosildenafil-d4 (CAS 1391053-82-9 unlabeled) is a stable isotope-labeled analog of a synthetic phosphodiesterase type 5 (PDE5) inhibitor derived from sildenafil. It features a propoxy substitution on the phenyl ring, a 3,5-dimethylpiperazine moiety, and a four-deuterium label [1]. Its primary application is as an internal standard (IS) in LC-MS/MS methods for the precise quantification of O-Desethyl-O-propyl Methisosildenafil in complex biological matrices .

Workflow
Stable isotope-labeled internal standard for LC-MS/MS quantification
Selection
Deuterated analog of O-Desethyl-O-propyl Methisosildenafil; co-elutes with target analyte
Use Context
Correction of matrix effects and ionization variability in complex biological matrices

Pitfalls of Non-Deuterated Internal Standards


Quantifying O-Desethyl-O-propyl Methisosildenafil in plasma or complex mixtures is susceptible to matrix effects and ionization variability. Using a non-isotopic analog, such as Methisosildenafil or Sildenafil, as an internal standard introduces significant quantification error because their extraction recoveries and ionization efficiencies can differ substantially from the target analyte . Only a stable isotope-labeled analog like O-Desethyl-O-propyl Methisosildenafil-d4, which co-elutes and shares nearly identical physicochemical properties, can precisely correct for these analytical variables, as demonstrated in method validation studies for similar sildenafil analogues where deuterated standards reduced matrix effect variability to under 12% [1].

Deuterated Internal Standard
Co-elutes with target analyte; mass-resolved signal enables interference-free detection
Non-Isotopic Analog
May exhibit different retention time and signal cross-talk, compromising quantification specificity
Corrects for matrix effects; supports accuracy within typical validation endpoints
Fails to compensate for extraction recovery and ionization variability; accuracy bias may exceed method acceptance limits

O-Desethyl-O-propyl Methisosildenafil-d4 Superior Internal Standard


Co-Elution and Mass Shift

As a deuterated analog, O-Desethyl-O-propyl Methisosildenafil-d4 co-elutes with its non-deuterated counterpart but is distinguishable by a +4 Da mass shift. In a validated LC-MS/MS method for human plasma, the MRM transition for the target analyte was 503.6 → 311.2, while the internal standard (d4) transition was 507.6 → 311.2, enabling specific and interference-free quantification . This contrasts with using a non-deuterated analog like Methisosildenafil, which would have different retention times and potential cross-talk with the analyte signal.

Co-Elution & Mass Shift
Method context
MRM 507.6 → 311.2 (d4) vs 503.6 → 311.2 (non-deuterated); +4 Da shift
Supports interference-free MRM quantification
Data to verify; peer-reviewed method context may vary
Analytical Chemistry Mass Spectrometry Internal Standard

Superior Matrix Effect Correction

In method validation for sildenafil analogues, the use of a deuterated internal standard has been shown to drastically suppress biological matrix effects and achieve a stable lower limit of quantification (LLOQ) [1]. In contrast, the use of non-isotopic internal standards (e.g., a different PDE5 inhibitor) fails to adequately compensate for specific extraction inefficiencies and ionization variability, often resulting in accuracy biases exceeding ±15% .

Matrix Effect Correction
Class-level
Non-isotopic IS: accuracy bias often >15%; deuterated IS: reduces to within validation endpoints (reported 3–5% improvement)
Supports matrix effect correction in bioanalysis
Class-level inference; validate per method
Bioanalysis Matrix Effect Ionization Suppression

Enhanced LLOQ in Plasma

An optimized LC-MS/MS method employing O-Desethyl-O-propyl Methisosildenafil-d4 as the internal standard achieved a lower limit of quantification (LLOQ) of 1 ng/mL for the target analyte in human plasma . This level of sensitivity is comparable to, or exceeds, that reported for other PDE5 inhibitor assays using non-deuterated internal standards, which often have LLOQs in the 5-10 ng/mL range due to greater matrix interference [1].

LLOQ in Plasma
Reported
LLOQ 1 ng/mL with d4-IS vs ~5 ng/mL with non-isotopic IS (cross-study)
May support lower concentration monitoring
Cross-study comparable; verify in your method
Pharmacokinetics Method Validation LLOQ

Enhanced Immunoassay Specificity

While O-Desethyl-O-propyl Methisosildenafil-d4 is primarily an LC-MS standard, the structural features of the propoxyphenyl methisosildenafil class are relevant to immunoassay development. In a quantum dot bead-based lateral flow immunoassay for detecting PDE5 inhibitors, methisosildenafil exhibited an IC50 of 12.75 ng/mL with negligible cross-reactivity (<1%) for other sildenafil analogs [1]. This high specificity is attributed to the unique propoxyphenyl and dimethylpiperazine moieties, which are also present in O-Desethyl-O-propyl Methisosildenafil and its d4 analog.

Immunoassay Specificity
Class-level
IC50 12.75 ng/mL; cross-reactivity <1% for analogs (quantum dot LFIA)
Supports immunoassay specificity assessment
Class-level; requires assay validation
Immunoassay Specificity Cross-Reactivity

O-Desethyl-O-propyl Methisosildenafil-d4 Applications


Adulterated Dietary Supplement Analysis

Regulatory bodies and contract research organizations (CROs) require robust, validated methods for detecting and quantifying undeclared PDE5 inhibitor analogs in dietary supplements. O-Desethyl-O-propyl Methisosildenafil-d4 is an ideal internal standard for this purpose due to its structural match to propoxyphenyl methisosildenafil, a known adulterant, and its proven ability to correct for matrix effects in complex herbal mixtures . This ensures the accuracy and defensibility of analytical results in a regulatory context.

Pharmacokinetic Studies of Sildenafil Analogs

In drug development, understanding the ADME properties of new chemical entities is paramount. This deuterated standard enables the precise quantification of O-Desethyl-O-propyl Methisosildenafil in plasma at low ng/mL concentrations, supporting the generation of reliable PK parameters (Cmax, Tmax, AUC, t1/2) that are critical for dose selection and safety assessment . Its use in an LC-MS/MS method with an LLOQ of 1 ng/mL ensures that the entire plasma concentration-time profile can be accurately characterized.

Bioanalytical Method Development and Validation

Contract research and bioanalytical laboratories require certified reference materials and stable isotope-labeled internal standards to develop and validate LC-MS/MS methods that meet stringent FDA and EMA guidelines. O-Desethyl-O-propyl Methisosildenafil-d4 provides a reliable, well-characterized IS that simplifies method development and ensures method robustness, accuracy, and precision within the required ±15% acceptance criteria . It is a critical tool for any lab establishing a quantitative assay for this class of compounds.

Quality Control for Pharmaceutical Impurities

Pharmaceutical manufacturers must monitor and control levels of process impurities and related substances in API and finished drug products. O-Desethyl-O-propyl Methisosildenafil-d4 can be used as an internal standard for the accurate quantification of the corresponding non-deuterated impurity during HPLC or LC-MS analysis, supporting compliance with ICH Q3 guidelines on impurities in new drug substances .

Application
Selection Property
Validation Focus
Adulterated dietary supplement analysis
Structural match to propoxyphenyl methisosildenafil adulterant
Matrix-effect correction in complex herbal mixtures
Pharmacokinetic exposure studies
Co-eluting deuterated internal standard
Low-concentration monitoring in plasma matrices
Bioanalytical method validation support
Stable isotope-labeled IS
Accuracy and precision endpoint review
Impurity quantification in pharmaceutical analysis
Deuterated analog for quantification
Accuracy in complex sample matrices

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